molecular formula C25H33FO6 B193698 Betamethasone 17-propionate CAS No. 5534-13-4

Betamethasone 17-propionate

Cat. No. B193698
CAS RN: 5534-13-4
M. Wt: 448.5 g/mol
InChI Key: ITYMTTQVNYAJAA-UHFFFAOYSA-N
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Description

Betamethasone 17-propionate is a glucocorticoid used for the treatment of skin conditions . It helps relieve redness, itching, swelling, or other discomforts caused by certain skin conditions . The molecular formula of Betamethasone 17-propionate is C25H33FO6 .


Synthesis Analysis

Betamethasone 17-propionate and its metabolites can be synthesized by partial alkaline hydrolysis . The reaction mixture is purified on a liquid chromatograph with a diode array detector .


Molecular Structure Analysis

The molecular formula of Betamethasone 17-propionate is C25H33FO6 . It has an average mass of 448.524 Da and a monoisotopic mass of 448.226105 Da .

Scientific Research Applications

  • Treatment of Psoriasis Vulgaris : Betamethasone derivatives, like betamethasone dipropionate and clobetasol-17-propionate, are effective in treating moderate to severe psoriasis vulgaris. They can cause temporary reversible suppression of the hypothalamic-pituitary-adrenal axis, indicated by low morning plasma cortisol levels (Katz et al., 1987).

  • Topical Applications in Respiratory Diseases : Betamethasone derivatives like betamethasone 17-valerate and others have been developed as aerosols for asthma and rhinitis treatment, with minimal detectable systemic activity (Phillipps, 1990).

  • Combination with Hydrocolloid Dressings : In chronic plaques of psoriasis, the efficacy and tolerability of betamethasone 17-valerate in combination with hydrocolloid dressing have been investigated, showing positive results (Dezfoulian et al., 1997).

  • Detection in Cosmetic Products : Betamethasone propionate has been detected in cosmetics labeled to contain zinc pyrithione, where it was not declared as an ingredient. This detection was enabled through high-performance liquid chromatography and spectrometry (Lee et al., 2009).

  • Effects on Endotoxin-Induced Uveitis in Rats : Betamethasone derivatives have shown anti-inflammatory effects on endotoxin-induced uveitis in rats. Derivatives like betamethasone dipropionate exhibited inhibitory effects on cell infiltration and gene expression of IL-1 beta (Tsuji et al., 1997).

  • Skin Atrophy Studies : Comparisons of skin atrophy induced by different topical glucocorticoids, including betamethasone derivatives, have been conducted. These studies help to understand the atrophogenic potential of these steroids (Korting et al., 2004).

  • Clinical Evaluation in Dermatology : Clinical trials have demonstrated the efficacy of clobetasol propionate, compared with betamethasone 17-valerate, in treating dermatological conditions like psoriasis and eczema (Sparkes & Wilson, 1974).

  • Vasoconstrictor Activity Study : The vasoconstrictor activity of betamethasone derivatives has been evaluated in different ointment bases, providing insights into the formulation aspects for topical applications (Pepler et al., 1971).

  • Release from Ointments - In Vivo and In Vitro Studies : The release of betamethasone derivatives from ointments has been studied, showing differences in potencies and release patterns based on ointment composition (Busse et al., 1969).

  • Synergistic Action in Topical Treatment of Scalp Psoriasis : A study revealed a synergistic action between alpha-hydroxy acid and betamethasone lotions in the topical treatment of scalp psoriasis (Kostarelos et al., 2000).

Safety And Hazards

Betamethasone 17-propionate may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33FO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYMTTQVNYAJAA-XGQKBEPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310398
Record name Betamethasone 17-propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Betamethasone 17-propionate

CAS RN

5534-13-4
Record name Betamethasone 17-propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5534-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betamethasone 17-propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Betamethasone 17-propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.443
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETAMETHASONE 17-PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q20XC60T4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
M Nakano, M Nishiuchi, M Takeuchi, H Yamada - Steroids, 1981 - Elsevier
… at a dose of 5 mg/kg into rats and mice in late stages of pregnancy, it disappeared rapidly from the plasma and brain in both mothers and fetuses while betamethasone 17-propionate (…
Number of citations: 7 www.sciencedirect.com
F TSUJI, K SAWA, M KATO, H MIBU… - Experimental eye …, 1997 - Elsevier
… After application, betamethasone dipropionate and its metabolites (eg betamethasone, betamethasone 17-propionate) may remain present at high concentrations in the skin for long …
Number of citations: 20 www.sciencedirect.com
M NAKANO, M TAKEUCHI… - Journal of pharmacobio …, 1981 - jstage.jst.go.jp
… After the subcutaneous injection of betamethasone 17-propionate or … MATERIALS AND METHODS Materials —— Betamethasone 17 -acetate (BMA), betamethasone 17-propionate (…
Number of citations: 2 www.jstage.jst.go.jp
M Bredehöft, M Thevis, W Schänzer - … H, Gotzmann A, Mareck U (Eds …, 2005 - dshs-koeln.de
… Figure 2 ESI mass spectrum of betamethasone-17-propionate (left side) and betamethasone… Figure 3 ESI mass spectrum of betamethasone-17-propionate (left side) and betamethasone…
Number of citations: 1 www.dshs-koeln.de
MG Ferrante, BC Rudy - Analytical Profiles of Drug Substances, 1977 - Elsevier
… reacted with acetic acid to yield betamethasone 17propionate.llThis intermediate product is then treated with propionyl chloride at OOC, diluted with water and acidified with dilute …
Number of citations: 4 www.sciencedirect.com
MJ Busse, P Hunt, KA Lees, PND Maggs… - British Journal of …, 1969 - academic.oup.com
… 17-valerate and 21-desoxy betamethasone 17-propionate from ointments. Vasoconstriction on the … 17-valerate or 21-desoxy betamethasone 17propionate. High relative potencies were …
Number of citations: 47 academic.oup.com
S Sidgiddi, RI Pakunlu, K Allenby - The Journal of Clinical and …, 2018 - ncbi.nlm.nih.gov
… [PK]) of BD, betamethasone-17-propionate, and betamethasone. At the end of treatment … betamethasone-17-propionate, and betamethasone. Plasma BD, betamethasone-17-propionate…
Number of citations: 10 www.ncbi.nlm.nih.gov
SUR Khattak, D Sheikh, I Ahmad… - Indian Journal of …, 2012 - ncbi.nlm.nih.gov
… In the case of betamethasone dipropionate three degradation products (betamethasone-17-propionate, betamethasone-21-propionate and betamethasone alcohol) were identified by …
Number of citations: 19 www.ncbi.nlm.nih.gov
JP Lee, SH Park, SJ Yang, SM Kim… - Journal of the Society …, 2009 - koreascience.kr
… So we synthesized betamethasone 17-propionate and betamethasone 21propionate as the standards to quantitate corticosteroids in the cosmetic products. These two betamethasone …
Number of citations: 1 koreascience.kr
M Shou, WA Galinada, YC Wei, Q Tang… - … of pharmaceutical and …, 2009 - Elsevier
Diprosalic Lotion ® is an anti-inflammatory drug product that contains salicylic acid and betamethasone dipropionate as active pharmaceutical ingredients (APIs). A reversed-phase …
Number of citations: 67 www.sciencedirect.com

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